molecular formula C9H9NO2 B13134429 1-Ethenyl-3-methyl-5-nitrobenzene

1-Ethenyl-3-methyl-5-nitrobenzene

Cat. No.: B13134429
M. Wt: 163.17 g/mol
InChI Key: LRNXSSRQOGKFMY-UHFFFAOYSA-N
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Description

Benzene,1-ethenyl-3-methyl-5-nitro- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, featuring an ethenyl group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-ethenyl-3-methyl-5-nitro- typically involves the nitration of 1-ethenyl-3-methylbenzene (m-vinyltoluene). The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of Benzene,1-ethenyl-3-methyl-5-nitro- follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions.

    Purification: The crude product is purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-ethenyl-3-methyl-5-nitro- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a deactivating group, making the benzene ring less reactive towards electrophilic substitution. the ethenyl group can participate in polymerization reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeCl3).

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

Major Products

    Reduction Product: Benzene,1-ethenyl-3-methyl-5-amino-.

    Polymerization Product: Polymers formed from the ethenyl group.

Scientific Research Applications

Benzene,1-ethenyl-3-methyl-5-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene,1-ethenyl-3-methyl-5-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethenyl group can undergo polymerization. The compound’s effects are mediated through these chemical interactions, influencing various pathways depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzene,1-ethenyl-3-methyl-: Lacks the nitro group, making it less reactive in redox reactions.

    Benzene,1-ethenyl-3-nitro-: Lacks the methyl group, affecting its overall reactivity and properties.

    Benzene,1-methyl-3-nitro-: Lacks the ethenyl group, making it unsuitable for polymerization reactions.

Uniqueness

Benzene,1-ethenyl-3-methyl-5-nitro- is unique due to the presence of all three functional groups (ethenyl, methyl, and nitro) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-ethenyl-3-methyl-5-nitrobenzene

InChI

InChI=1S/C9H9NO2/c1-3-8-4-7(2)5-9(6-8)10(11)12/h3-6H,1H2,2H3

InChI Key

LRNXSSRQOGKFMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C=C

Origin of Product

United States

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